2-(3,4-dihydro-1H-isoquinolin-2-yl)-5,8-dimethoxy-4-methylquinoline
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Overview
Description
2-(3,4-Dihydro-1H-isoquinolin-2-yl)-5,8-dimethoxy-4-methylquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-5,8-dimethoxy-4-methylquinoline typically involves multi-step organic reactions. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by cyclization and functional group modifications. For instance, the reaction of dihydroisoquinoline with methyl bromoacetate in acetonitrile at 60°C can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-1H-isoquinolin-2-yl)-5,8-dimethoxy-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorinating agents like thionyl chloride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-(3,4-Dihydro-1H-isoquinolin-2-yl)-5,8-dimethoxy-4-methylquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and cancer.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-5,8-dimethoxy-4-methylquinoline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydro-1H-isoquinolin-2-yl)-1-(4-methoxy-phenyl)-ethanone
- 2-(3,4-Dihydro-1H-isoquinolin-2-yl)-1-(2-hydroxy-phenyl)-ethanone
- 2-(3,4-Dihydro-1H-isoquinolin-2yl)-pyridines
Uniqueness
2-(3,4-Dihydro-1H-isoquinolin-2-yl)-5,8-dimethoxy-4-methylquinoline is unique due to its specific substitution pattern and the presence of both isoquinoline and quinoline moieties. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-5,8-dimethoxy-4-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-12-19(23-11-10-15-6-4-5-7-16(15)13-23)22-21-18(25-3)9-8-17(24-2)20(14)21/h4-9,12H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASBFFFFTZKMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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